N-(Oxolan-2-ylmethyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Oxolan-2-ylmethyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide, also known as AZD7325, is a selective, orally bioavailable, and potent positive allosteric modulator of the GABA-A receptor. This compound has been the subject of extensive research due to its potential therapeutic applications in the treatment of anxiety disorders, insomnia, and other neurological and psychiatric disorders.
Wirkmechanismus
N-(Oxolan-2-ylmethyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide acts as a positive allosteric modulator of the GABA-A receptor, enhancing the activity of this receptor and increasing the inhibitory effects of GABA neurotransmission. This leads to anxiolytic and sedative effects, as well as the potential for anticonvulsant and muscle relaxant effects.
Biochemical and Physiological Effects:
N-(Oxolan-2-ylmethyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide has been shown to have anxiolytic and sedative effects in preclinical studies, and clinical trials have demonstrated its efficacy in reducing anxiety symptoms in patients with generalized anxiety disorder. The compound has also been shown to have potential anticonvulsant and muscle relaxant effects, as well as the potential for use in the treatment of insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(Oxolan-2-ylmethyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide in lab experiments include its selectivity for the GABA-A receptor, its oral bioavailability, and its potential therapeutic applications in the treatment of anxiety disorders, insomnia, and other neurological and psychiatric disorders. However, limitations of using N-(Oxolan-2-ylmethyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
Future research on N-(Oxolan-2-ylmethyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide could focus on further elucidating its mechanism of action, as well as its potential therapeutic applications in the treatment of other neurological and psychiatric disorders. Additionally, research could focus on developing more selective and potent positive allosteric modulators of the GABA-A receptor, as well as exploring the potential of N-(Oxolan-2-ylmethyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide in combination with other drugs for the treatment of anxiety disorders, insomnia, and other conditions.
Synthesemethoden
N-(Oxolan-2-ylmethyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide is synthesized through a multistep process that involves the coupling of 2-amino-5-chlorobenzonitrile with (R)-2-aminooxalan-2-ylmethylamine, followed by the cyclization of the resulting intermediate with 1,3-dibromopropane. The final step involves the amidation of the resulting spirocyclic intermediate with 2-carboxybenzaldehyde.
Wissenschaftliche Forschungsanwendungen
N-(Oxolan-2-ylmethyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of anxiety disorders, insomnia, and other neurological and psychiatric disorders. The compound has been shown to have anxiolytic and sedative effects in preclinical studies, and clinical trials have demonstrated its efficacy in reducing anxiety symptoms in patients with generalized anxiety disorder.
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c21-17(19-11-16-7-4-8-22-16)20-12-18(13-20)9-15(10-18)14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPQFBFRLZJGPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(oxolan-2-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.